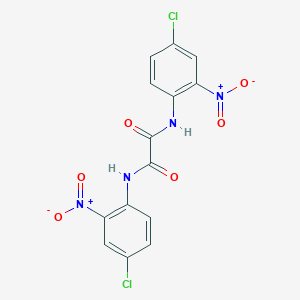
N,N'-bis(4-chloro-2-nitrophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-chloro-2-nitrophenyl)oxamide, also known as CNOX, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which has been linked to the development of various diseases, including cancer.
Mecanismo De Acción
N,N'-bis(4-chloro-2-nitrophenyl)oxamide exerts its pharmacological effects by inhibiting the activity of NQO1, which is an enzyme involved in the detoxification of reactive oxygen species (ROS) and quinones. NQO1 has been found to be overexpressed in various types of cancer cells, where it plays a critical role in the survival and proliferation of cancer cells. N,N'-bis(4-chloro-2-nitrophenyl)oxamide binds to the active site of NQO1, preventing its activity and leading to the accumulation of ROS and quinones, which ultimately results in cell death.
Efectos Bioquímicos Y Fisiológicos
N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been found to exhibit potent anti-cancer activity in various in vitro and in vivo models. It has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been found to exhibit anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for various inflammatory and neurodegenerative diseases. However, the toxicity and pharmacokinetics of N,N'-bis(4-chloro-2-nitrophenyl)oxamide in humans are still not well understood, and further research is needed to determine its safety and efficacy in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(4-chloro-2-nitrophenyl)oxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be easily monitored. Moreover, N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been extensively studied in various in vitro and in vivo models, making it a well-established tool for cancer research. However, N,N'-bis(4-chloro-2-nitrophenyl)oxamide has several limitations for lab experiments. Its toxicity and pharmacokinetics in humans are still not well understood, and its selectivity for NQO1 over other enzymes is still not well established.
Direcciones Futuras
There are several future directions for the research on N,N'-bis(4-chloro-2-nitrophenyl)oxamide. Firstly, further studies are needed to determine the safety and efficacy of N,N'-bis(4-chloro-2-nitrophenyl)oxamide in clinical trials. Secondly, the selectivity of N,N'-bis(4-chloro-2-nitrophenyl)oxamide for NQO1 over other enzymes needs to be further investigated. Thirdly, the potential of N,N'-bis(4-chloro-2-nitrophenyl)oxamide as a therapeutic agent for various inflammatory and neurodegenerative diseases needs to be explored further. Lastly, the development of novel analogs of N,N'-bis(4-chloro-2-nitrophenyl)oxamide with improved pharmacokinetics and selectivity could lead to the development of more potent and safer anti-cancer agents.
Métodos De Síntesis
N,N'-bis(4-chloro-2-nitrophenyl)oxamide can be synthesized by the reaction of 4-chloro-2-nitroaniline with oxalic acid dihydrate in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified by recrystallization. This method of synthesis has been reported in various scientific literature and has been found to yield high purity and yield of N,N'-bis(4-chloro-2-nitrophenyl)oxamide.
Aplicaciones Científicas De Investigación
N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been extensively studied for its potential use in cancer therapy. It has been shown to selectively target cancer cells that overexpress NQO1, which is commonly found in various types of cancer, including breast, lung, and pancreatic cancer. N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been found to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. Moreover, N,N'-bis(4-chloro-2-nitrophenyl)oxamide has been found to exhibit anti-inflammatory and neuroprotective properties, making it a potential therapeutic agent for various inflammatory and neurodegenerative diseases.
Propiedades
Número CAS |
52427-00-6 |
|---|---|
Nombre del producto |
N,N'-bis(4-chloro-2-nitrophenyl)oxamide |
Fórmula molecular |
C14H8Cl2N4O6 |
Peso molecular |
399.1 g/mol |
Nombre IUPAC |
N,N'-bis(4-chloro-2-nitrophenyl)oxamide |
InChI |
InChI=1S/C14H8Cl2N4O6/c15-7-1-3-9(11(5-7)19(23)24)17-13(21)14(22)18-10-4-2-8(16)6-12(10)20(25)26/h1-6H,(H,17,21)(H,18,22) |
Clave InChI |
XRWTZOOYPMQASF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)
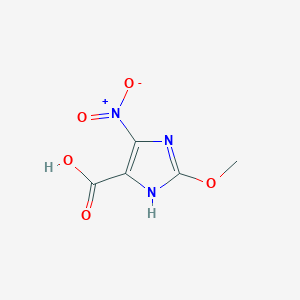
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide](/img/structure/B186279.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
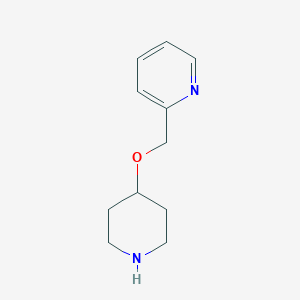
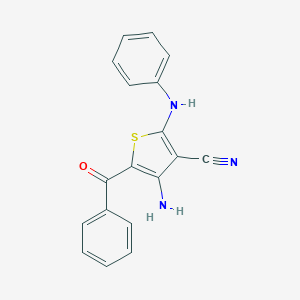

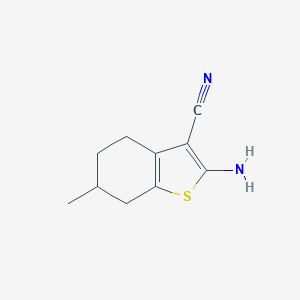
![9,10-Bis[4-(diphenylamino)styryl]anthracene](/img/structure/B186291.png)
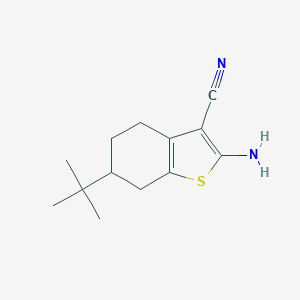
![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)